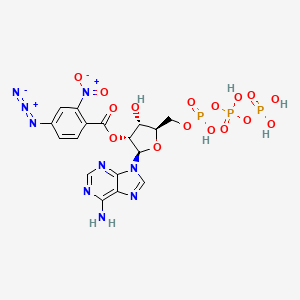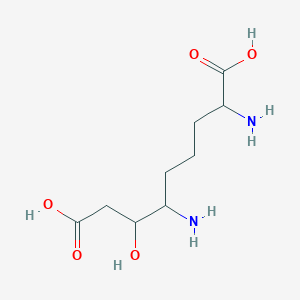
2,6-Diamino-7-hydroxy-azelaic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diamino-7-hydroxy-azelaic acid is a alpha,omega-dicarboxylic acid that is azelaic acid substituted by amino groups at positions 2 and 6. It has a role as a plant metabolite. It is a non-proteinogenic alpha-amino acid, a 3-hydroxy carboxylic acid, a gamma-amino acid, a diamino acid and an alpha,omega-dicarboxylic acid.
Applications De Recherche Scientifique
Antibacterial Applications
Hybridization with Titanium Dioxide for Antimicrobial Properties Azelaic acid, known for its anti-inflammatory and antimicrobial properties, has been used to functionalize TiO2 microspheres to serve as an antimicrobial agent in cosmetics. The hybridized azelaic acid-TiO2 composites exhibited strong antibacterial activities against both gram-positive and gram-negative bacteria (Leong & Oh, 2018).
Enhanced Pharmaceutical Bioavailability Azelaic acid has been incorporated into liposomal hydrogel (lipogel) formulations, demonstrating improved bioavailability. The new formulation showed strong antibacterial activity, and its stability aligned with the requirements for pharmaceutical preparations (Burchacka et al., 2016).
Dermatological Applications
Azelaic Acid Nanocrystals for Enhanced Dermal Bioavailability A study focused on developing an azelaic acid nanocrystal suspension to enhance its solubility and dissolution rate, aiming to improve its biopharmaceutical properties, primarily the dermal bioavailability. The research also involved creating topical azelaic acid-loaded hydrogels for deeper skin layer delivery (Tomić et al., 2019).
Transfollicular Drug Delivery Azelaic acid-loaded microemulsions have been developed to address challenges in topical application, such as irritation and low permeability. These microemulsions have shown increased flux through the skin, indicating enhanced delivery of azelaic acid into the follicular pathway (Salimi et al., 2020).
Biopolymer Synthesis
Bio-Based Monomer for Biodegradable Polymers Azelaic acid has shown promise as a bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants. Its production from oleic acid and its applications in creating bio-based oligo and polyesters were discussed, emphasizing its biodegradability and sustainability (Todea et al., 2021).
Biochemical Production and Analysis
Biotransformation for Enhanced Yield A study detailed a sustainable biotransformation process using Candida tropicalis as a whole cell biocatalyst to convert nonanoic acid and its esters to azelaic acid, improving the overall yield of azelaic acid in the production process (Kim et al., 2019).
Trace Analysis for Stability Marker Azelaic acid, being a naturally occurring dicarboxylic acid, requires derivatization for GC analysis due to its poor volatility. The study involved enhancing its volatility by derivatization procedures for trace analysis in marketed skin creams, helping in stability studies (Alzweiri et al., 2013).
Propriétés
Nom du produit |
2,6-Diamino-7-hydroxy-azelaic acid |
|---|---|
Formule moléculaire |
C9H18N2O5 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2,6-diamino-7-hydroxynonanedioic acid |
InChI |
InChI=1S/C9H18N2O5/c10-5(7(12)4-8(13)14)2-1-3-6(11)9(15)16/h5-7,12H,1-4,10-11H2,(H,13,14)(H,15,16) |
Clé InChI |
XMYUTJGBCFJNFF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



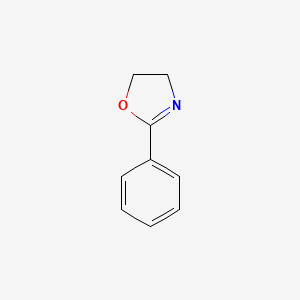
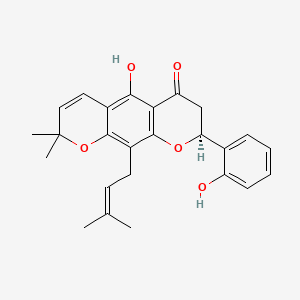
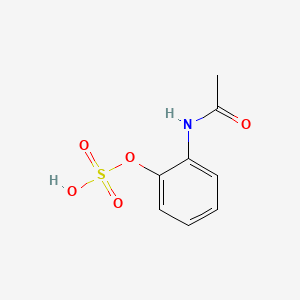
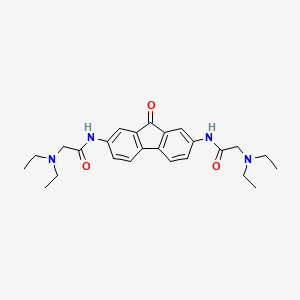

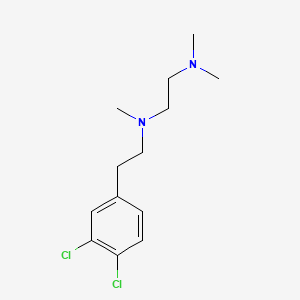
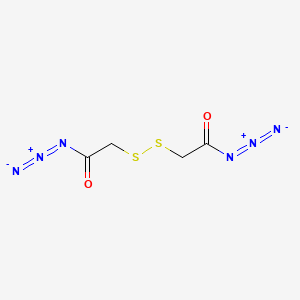
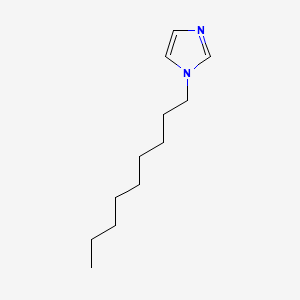
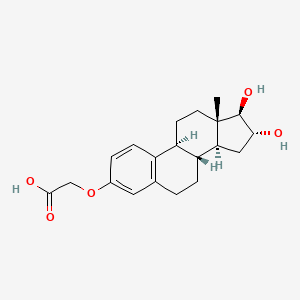
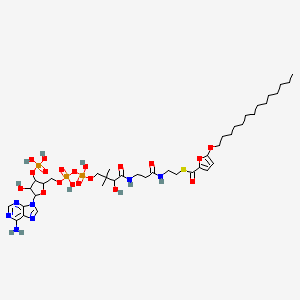
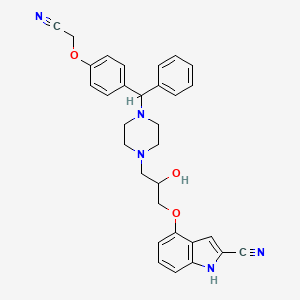
![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)
